molecular formula C15H19NO2 B017164 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 93413-76-4

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No. B017164
Key on ui cas rn: 93413-76-4
M. Wt: 245.32 g/mol
InChI Key: ASYJSBPNAIDUHX-UHFFFAOYSA-N
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Patent
US06911479B2

Procedure details

A solution of 4-methoxybenzylnitrile (53.5 g, 0.36 mol) in 400 mL THF was cooled to −78° C. followed by slow addition of a 2.0 M THF solution of lithium diisopropylamide (200 mL, 0.40 mol) maintaining the reaction temperature below −65 ° C. The reaction was stirred at −78° C. for 30 minutes. Cyclohexanone (39.5 g, 0.40 mol) was added at a rate such that the reaction temperature did not rise above −65° C. After the addition reaction was stirred at −78° C. for 2 hours, then was poured into 1 L saturated aqueous NH4Cl containing ice. The mixture was stirred for 15 minutes and was extracted with ethyl acetate (4×200 mL). Combined ethyl acetate layer was washed with water (3×100 mL), brine (1×100 mL) and dried (Na2SO4). Ethyl acetate was evaporated in vacuo to give colorless solid that was trichurated with hexane. The precipitate was filtered, washed with hexane, dried in vacuo to give colorless solid (72.0 g, 80.7% yield). 1H (CDCl3): 7.30 and 6.90 (q, 4H), 3.80 (s, 3H), 3.75 (s, 1H), 1.55 (m, 10H); 13C (CDCl3): 159.8, 130.8, 123.8, 120.0, 114.1, 72.9, 55.5, 49.5, 34.9, 25.3, 21.6.
[Compound]
Name
4-methoxybenzylnitrile
Quantity
53.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
80.7%

Identifiers

REACTION_CXSMILES
C([N-:4]C(C)C)(C)C.[Li+].[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[NH4+].[Cl-].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22]C.[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1>>[C:22]([CH:21]([C:20]1[CH:25]=[CH:24][C:28]([O:27][CH3:26])=[CH:18][CH:19]=1)[C:9]1([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)#[N:4] |f:0.1,3.4|

Inputs

Step One
Name
4-methoxybenzylnitrile
Quantity
53.5 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below −65 ° C
CUSTOM
Type
CUSTOM
Details
did not rise above −65° C
ADDITION
Type
ADDITION
Details
After the addition reaction
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
containing ice
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (4×200 mL)
WASH
Type
WASH
Details
Combined ethyl acetate layer was washed with water (3×100 mL), brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give colorless solid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(C1(CCCCC1)O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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